molecular formula C10H10ClN5O B4751985 N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B4751985
M. Wt: 251.67 g/mol
InChI Key: QATKZANNFDKVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as metribuzin, is a widely used herbicide. It belongs to the triazine family of herbicides and is used to control weeds in various crops such as soybeans, corn, potatoes, and sugarcane. Metribuzin is an effective herbicide due to its ability to inhibit photosynthesis in plants.

Mechanism of Action

Metribuzin works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein complex in the photosystem II (PSII) reaction center. This prevents the transfer of electrons from water to plastoquinone, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. Metribuzin can also affect the activity of enzymes involved in the synthesis of amino acids, proteins, and nucleic acids. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can alter the structure and function of plant membranes, leading to increased permeability and decreased photosynthetic efficiency.

Advantages and Limitations for Lab Experiments

Metribuzin is a widely used herbicide and is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be toxic to humans and care should be taken when handling it. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a short half-life in soil and can be rapidly degraded by microorganisms, which can make it difficult to study its long-term effects on the environment.

Future Directions

There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of new formulations of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine that are more effective and have lower environmental impact. Another area of research is the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on soil microorganisms and the potential for soil remediation using N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine-degrading microorganisms. Finally, researchers could investigate the use of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a potential treatment for certain types of cancer, as it has been shown to have anti-cancer properties in some studies.
Conclusion:
Metribuzin is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to plant death. Metribuzin has a range of biochemical and physiological effects on plants, and care should be taken when handling it in laboratory experiments. There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, including the development of new formulations, the impact on soil microorganisms, and its potential as an anti-cancer treatment.

Scientific Research Applications

Metribuzin has been extensively studied for its use as a herbicide. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Researchers have also studied the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on non-target organisms such as insects, earthworms, and soil microorganisms. Studies have shown that N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a low toxicity to these organisms and does not persist in the environment.

properties

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-17-8-3-2-6(11)4-7(8)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATKZANNFDKVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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